molecular formula C9H17N3O3 B8148541 (E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide

(E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide

Cat. No.: B8148541
M. Wt: 215.25 g/mol
InChI Key: FJUBKTNNXRFHFD-WTSVBCDHSA-N
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Description

The compound with the identifier (E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .

Preparation Methods

1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction involves the formation of a cyclic structure, resulting in the production of 1,3-Dimethyl-2-imidazolidinone . The reaction conditions typically require anhydrous conditions to prevent the hydrolysis of phosgene.

Chemical Reactions Analysis

1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimethyl-2-imidazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-imidazolidinone involves its ability to act as a solvent, facilitating various chemical reactions by dissolving reactants and stabilizing transition states. Its high polarity allows it to interact with a wide range of chemical species, enhancing reaction rates and yields .

Comparison with Similar Compounds

1,3-Dimethyl-2-imidazolidinone is similar to other cyclic ureas such as 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one and 1,3-Dimethyl-2-imidazolidinethione. it is unique due to its high boiling point and excellent thermal stability, making it suitable for high-temperature applications. Similar compounds include:

Properties

IUPAC Name

(E)-N-[(2S)-2-[hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,15H,6H2,1-3H3,(H,10,13)/b5-4+/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUBKTNNXRFHFD-WTSVBCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC(C(C)C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC[C@H](C(C)C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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